molecular formula C11H14N4O B2551568 6-Methyl-5-(3-methylbut-2-enyl)triazolo[1,5-a]pyrazin-4-one CAS No. 2415584-51-7

6-Methyl-5-(3-methylbut-2-enyl)triazolo[1,5-a]pyrazin-4-one

Cat. No. B2551568
CAS RN: 2415584-51-7
M. Wt: 218.26
InChI Key: RWBZAEJYPVDVPQ-UHFFFAOYSA-N
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Description

6-Methyl-5-(3-methylbut-2-enyl)triazolo[1,5-a]pyrazin-4-one is a chemical compound that has garnered interest in the scientific community due to its potential applications in drug development. This compound is known for its unique structure and properties that make it a promising candidate for pharmaceutical research.

Mechanism Of Action

The mechanism of action of 6-Methyl-5-(3-methylbut-2-enyl)triazolo[1,5-a]pyrazin-4-one is not fully understood. However, it is believed to work by inhibiting specific enzymes or proteins that are involved in disease processes.
Biochemical and Physiological Effects:
Studies have shown that 6-Methyl-5-(3-methylbut-2-enyl)triazolo[1,5-a]pyrazin-4-one has various biochemical and physiological effects. This compound has been shown to have anti-inflammatory properties and can also inhibit the growth of cancer cells. Additionally, it has been found to have antibacterial activity against various bacterial strains.

Advantages And Limitations For Lab Experiments

One advantage of using 6-Methyl-5-(3-methylbut-2-enyl)triazolo[1,5-a]pyrazin-4-one in lab experiments is its unique structure, which allows for the development of new drugs with specific properties. However, one limitation is that the synthesis of this compound can be challenging and expensive.

Future Directions

There are many potential future directions for research on 6-Methyl-5-(3-methylbut-2-enyl)triazolo[1,5-a]pyrazin-4-one. One direction is to further investigate its potential applications in drug development for various diseases. Additionally, research could focus on developing new synthesis methods that are more efficient and cost-effective. Finally, future studies could explore the mechanism of action of this compound in greater detail to better understand its potential therapeutic effects.
In conclusion, 6-Methyl-5-(3-methylbut-2-enyl)triazolo[1,5-a]pyrazin-4-one is a promising compound with potential applications in drug development. Its unique structure and properties have made it a popular target for research in various fields. Further research is needed to fully understand its mechanism of action and potential therapeutic effects.

Synthesis Methods

The synthesis of 6-Methyl-5-(3-methylbut-2-enyl)triazolo[1,5-a]pyrazin-4-one involves the reaction of 4-amino-3-methylpyrazole-5-carboxylic acid with 3-methyl-2-buten-1-ol in the presence of a catalyst. The resulting product is then treated with acetic anhydride to obtain the final compound.

Scientific Research Applications

The unique structure of 6-Methyl-5-(3-methylbut-2-enyl)triazolo[1,5-a]pyrazin-4-one has made it a popular target for research in drug development. This compound has been shown to have potential applications in the treatment of various diseases such as cancer, bacterial infections, and inflammation.

properties

IUPAC Name

6-methyl-5-(3-methylbut-2-enyl)triazolo[1,5-a]pyrazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c1-8(2)4-5-14-9(3)7-15-10(11(14)16)6-12-13-15/h4,6-7H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWBZAEJYPVDVPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CN=N2)C(=O)N1CC=C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-5-(3-methylbut-2-enyl)triazolo[1,5-a]pyrazin-4-one

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